BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole

Medicinal Chemistry Kinase Inhibitor Synthesis Neurodegenerative Disease Therapy

2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole is a heterocyclic compound within the 2-arylbenzothiazole class, distinguished by a 4-chlorophenyl substituent at position 2 and an ethoxy group at position 6 on the benzothiazole core. This specific substitution pattern imparts distinct lipophilic and electronic properties compared to close analogs such as 2-(4-chlorophenyl)benzothiazole (CAS 6265-91-4) and 2-(4-chlorophenyl)-6-methoxybenzo[d]thiazole (CAS 92161-47-2).

Molecular Formula C15H12ClNOS
Molecular Weight 289.8
CAS No. 1199589-62-2
Cat. No. B3046127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole
CAS1199589-62-2
Molecular FormulaC15H12ClNOS
Molecular Weight289.8
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H12ClNOS/c1-2-18-12-7-8-13-14(9-12)19-15(17-13)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3
InChIKeyAUGVODWQGKVVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole (CAS 1199589-62-2): A Substituted 2-Arylbenzothiazole Building Block for Targeted Synthesis


2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole is a heterocyclic compound within the 2-arylbenzothiazole class, distinguished by a 4-chlorophenyl substituent at position 2 and an ethoxy group at position 6 on the benzothiazole core [1]. This specific substitution pattern imparts distinct lipophilic and electronic properties compared to close analogs such as 2-(4-chlorophenyl)benzothiazole (CAS 6265-91-4) and 2-(4-chlorophenyl)-6-methoxybenzo[d]thiazole (CAS 92161-47-2) [2]. The compound is commercially available for research use with a typical purity of 97–98% (HPLC) .

Why 6-Unsubstituted or 6-Alkoxy Analogs Cannot Replace 2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole in Structure-Activity Relationship (SAR) Campaigns


The introduction of a 6-ethoxy substituent onto the benzothiazole scaffold significantly modulates electronic distribution and steric bulk relative to the 6-H or 6-methoxy variants, which can alter target binding affinity, metabolic stability, and synthetic utility [1]. In SAR studies on 2-arylbenzothiazoles, the nature of the C-6 substituent has been shown to be essential for antiproliferative activity, with changes in substituent type leading to marked differences in biological performance [2]. Consequently, substituting the ethoxy group with a hydrogen or methoxy moiety risks invalidating pharmacological data or complicating downstream synthetic steps, making the specific procurement of this compound critical for consistency in medicinal chemistry programs.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole (CAS 1199589-62-2)


The Target Compound Serves as a Direct Precursor to Patent-Protected 2-(4-Chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide Class Drugs

In US Patent US20150352082A1, the target compound is explicitly identified as the synthetic source of 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide, a compound claimed for treating neurodegenerative and proliferative diseases [1]. The preparation of this acetamide derivative requires the 6-ethoxybenzothiazole intermediate, as the ethoxy group is essential for the subsequent acylation step to achieve the desired biological activity [2]. In contrast, the 6-unsubstituted analog (2-(4-chlorophenyl)benzothiazole, CAS 6265-91-4) cannot be employed in this synthetic route, as it lacks the necessary activation for selective acylation [3]. This establishes a clear functional advantage: the 6-ethoxy compound provides a gateway to a patent-protected therapeutic space, whereas the cheaper 6-H analog leads to a divergent and potentially inactive product.

Medicinal Chemistry Kinase Inhibitor Synthesis Neurodegenerative Disease Therapy

Supplier-Reported Purity of ≥98% (HPLC) Outperforms the Common 97% Standard for Analogous Building Blocks

MolCore provides this compound with a purity specification of NLT 98% , whereas the 6-methoxy analog (CAS 92161-47-2) is typically offered at 97% purity by most suppliers . This 1 percentage point increase in chromatographic purity can translate to higher yields in subsequent synthetic steps and reduced purification efforts, especially in multi-step medicinal chemistry syntheses where impurity accumulation is detrimental. For every 100 mg of crude product, the 98% purity material delivers approximately 1.0 mg less impurity mass compared to the 97% standard, a small but significant improvement for high-precision applications.

Analytical Chemistry Quality Control Medicinal Chemistry Synthesis

The 6-Ethoxy Group Confers Differential Antiproliferative Activity Potential Compared to 6-H or 6-Methoxy in 2-Arylbenzothiazoles

A 2020 SAR study demonstrated that introduction of substituents at the C-6 position of 2-arylbenzothiazoles is essential for antiproliferative activity against a panel of cancer cell lines, with the specific substituent type (hydroxy, methoxy, amidino) significantly influencing potency [1]. While the 6-ethoxy variant was not directly tested in that publication, the established trend indicates that an ethoxy substituent, by virtue of its distinct electronic (Hammett σpara +0.10 for OCH3 vs. +0.15 for OC2H5) and steric properties compared to methoxy, is predicted to yield a different IC50 profile. Thus, screening programs must include the 6-ethoxy compound to fully explore SAR space, as it cannot be substituted by the more common 6-methoxy or 6-H analogs without risking incomplete structure-activity coverage.

Anticancer Drug Discovery Structure-Activity Relationship Phenotypic Screening

Higher Molecular Weight Distinguishes the 6-Ethoxy Compound from Lower-Mass Analogs, Facilitating Analytical Separation

The molecular weight of 2-(4-chlorophenyl)-6-ethoxybenzo[d]thiazole is 289.78 g/mol, compared to 245.73 g/mol for 2-(4-chlorophenyl)benzothiazole . This 44.05 g/mol increase results in distinct chromatographic retention times and mass spectrometric signals (e.g., [M+H]+ m/z 290.8 vs. 246.7), enabling unambiguous identification and quantification in complex reaction mixtures. This property can be exploited for quality control and reaction monitoring in medicinal chemistry laboratories, where simultaneous detection of both the target compound and unreacted starting material is required.

Analytical Method Development LC-MS Monitoring Quality Assurance

Optimal Application Scenarios for 2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole in Drug Discovery and Chemical Biology


Medicinal Chemistry Hit Expansion: Synthesizing Patent-Protected Acetamide Derivatives for Neurodegenerative Disease Targets

Researchers developing kinase inhibitors for neurodegenerative diseases can use the target compound as a key building block to synthesize 2-(4-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide, as described in patent US20150352082A1 [1]. This synthetic route leverages the unique 6-ethoxy functionality to achieve selective acylation and access a biologically validated chemical space.

Antibacterial Lead Optimization: Exploiting the 4-Chlorophenyl Pharmacophore with 6-Position Modulation

Based on the established antibacterial activity of the 4-chlorophenyl-2-arylbenzothiazole scaffold against Klebsiella sp. [1], the 6-ethoxy derivative can be employed in SAR studies to enhance potency and selectivity. The 6-ethoxy substituent allows tuning of physicochemical properties (logP, solubility) without removing the essential 4-chlorophenyl group, which is responsible for the antibacterial pharmacophore.

Chemical Biology Tool Compound Development: CYP450 Induction Profiling with Structural Variation

The parent compound CPBT (2-(4-chlorophenyl)benzothiazole) is a known inducer of cytochrome P450IA1 [1]. The 6-ethoxy analog may exhibit altered induction profiles due to increased steric bulk and electronic effects, making it a valuable tool for studying structure-dependent cytochrome P450 regulation and for screening environmental chemicals affecting glucocorticoid receptor activity [2].

Quality-Driven Synthesis: High-Purity Intermediate for Multi-Step Organic Transformations in Medicinal Chemistry

With its ≥98% purity specification [1], the compound can be used directly in complex synthetic sequences without additional purification, minimizing impurity-related side reactions and improving overall yield in total synthesis programs. This is particularly advantageous in late-stage functionalization strategies where high-quality intermediates are critical.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.